![molecular formula C19H18F3N3O4 B2992890 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime CAS No. 866019-71-8](/img/structure/B2992890.png)
4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a useful research compound. Its molecular formula is C19H18F3N3O4 and its molecular weight is 409.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-Bonded Polymeric Structures
Morpholinium salts, including those with 4-nitrophenyl fragments, demonstrate diverse hydrogen-bonded polymeric structures. These structures vary significantly, forming one-dimensional chains or discrete cyclic heterotetramers in different salts, as observed in the study by (Smith & Lynch, 2016).
Diastereoselective Reactions in Organic Synthesis
Morpholino compounds engage in diastereoselective reactions, producing biologically active compounds. For instance, reactions of trifluoro-nitrobut-enes with morpholinoalkenes yield diastereoselective products, as explored by (Korotaev et al., 2011).
Role in Heterocyclic Synthesis
Morpholino derivatives play a crucial role in synthesizing heterocyclic compounds. For example, benzylcyanide and 4-nitrobenzylcyanide reactions with morpholine lead to 4-aminopyrazoles, as demonstrated in research by (Medrasi et al., 2013).
Synthesis of Biologically Active Compounds
Morpholine-based compounds are important intermediates in synthesizing various biologically active compounds, including potential anticancer drugs, as discussed by (Wang et al., 2016).
Structural and Spectroscopic Investigations
Structural studies of compounds like 1-morpholino-2,4-dinitrobenzene provide insights into their crystal structures and solution behaviors, enhancing understanding of their physical properties, as shown by (Remedi et al., 1998).
Antifungal Activities
Morpholine moieties in compounds exhibit significant antifungal activities. This application is crucial in agricultural and pharmaceutical contexts, as indicated in studies like those conducted by (Qu et al., 2015).
Supramolecular Networks in Metal Complexes
Morpholine derivatives are used to form supramolecular networks in metal complexes, aiding in the understanding of complex chemical structures and reactions, as investigated by (Chen et al., 2009).
Synthesis and Evaluation as Analgesic and Anti-Inflammatory Agents
Morpholine derivatives have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents, demonstrating the versatility of these compounds in medicinal chemistry, as shown by (Abadi et al., 2005).
Properties
IUPAC Name |
(E)-1-(4-morpholin-4-yl-3-nitrophenyl)-N-[[4-(trifluoromethyl)phenyl]methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c20-19(21,22)16-4-1-14(2-5-16)13-29-23-12-15-3-6-17(18(11-15)25(26)27)24-7-9-28-10-8-24/h1-6,11-12H,7-10,13H2/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBORIFNKIMPDS-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NOCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/OCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
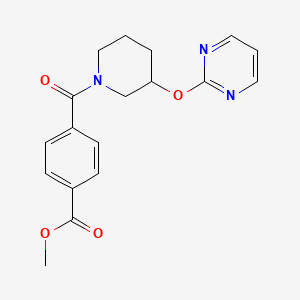


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)
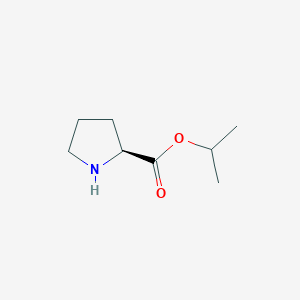
![3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2992814.png)
![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)
![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)
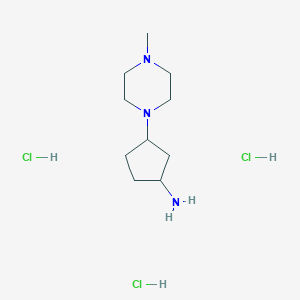
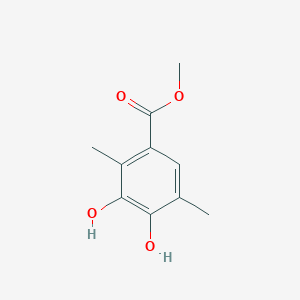

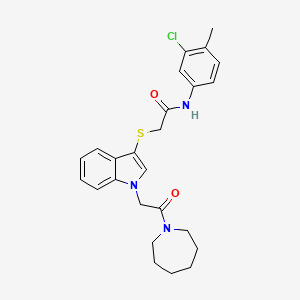
![Methyl 4-[[(1-methyltriazole-4-carbonyl)amino]carbamothioylamino]benzoate](/img/structure/B2992828.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2992829.png)
